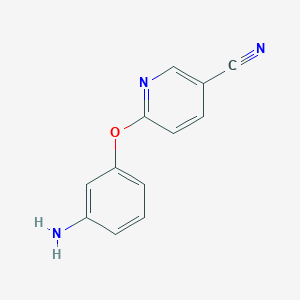
3-terc-butil-1-(piridin-2-il)-1H-pirazol-5-amina
Descripción general
Descripción
“3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer N 1-(4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine .
Molecular Structure Analysis
The molecular structure of “3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 3-position with a tert-butyl group and at the 1-position with a pyridin-2-yl group .
Aplicaciones Científicas De Investigación
Química Medicinal: Síntesis de Nuevos Compuestos
Este compuesto sirve como precursor en la síntesis de nuevas moléculas con posibles actividades farmacológicas. La síntesis a temperatura ambiente de derivados, como las N-pirazolyl iminas, se ha reportado que produce resultados significativos . Estos derivados son cruciales para el desarrollo de nuevos fármacos con mayor eficacia y menos efectos secundarios.
Aplicaciones Antiinflamatorias
Los derivados de 3-terc-butil-1-(piridin-2-il)-1H-pirazol-5-amina se han estudiado por sus propiedades antiinflamatorias. Han mostrado resultados prometedores en la inhibición de la producción de citoquinas y mediadores proinflamatorios, que son cruciales en la respuesta del cuerpo a la inflamación .
Ciencia de los Materiales
Los derivados del compuesto se utilizan en la ciencia de los materiales para crear nuevos materiales con propiedades únicas. Estos materiales pueden tener aplicaciones que van desde la electrónica hasta los revestimientos, beneficiándose de la versatilidad estructural del compuesto .
Perfil de Actividad Biológica
Los investigadores utilizan este compuesto para perfilar las actividades biológicas de nuevas entidades químicas. Es un andamiaje importante en el diseño de moléculas que pueden interactuar con varios objetivos biológicos, lo que ayuda al descubrimiento de nuevos agentes terapéuticos .
Investigación Farmacológica
En la investigación farmacológica, el compuesto se emplea para desarrollar inhibidores de enzimas o receptores específicos. Esto es particularmente relevante en el diseño de inhibidores selectivos de tirosina quinasa, que son importantes en la terapia del cáncer .
Diseño y Descubrimiento de Fármacos
El compuesto es integral en el diseño de fármacos, sirviendo como bloque de construcción para crear nuevos fármacos. Sus derivados se están explorando por su uso potencial en el tratamiento de diversas enfermedades, incluidas las afecciones cardiovasculares y la disfunción eréctil .
Metodología de Síntesis Química
También se utiliza en el desarrollo de nuevas metodologías de síntesis química. Por ejemplo, se ha utilizado en reacciones de condensación para producir compuestos con altos rendimientos, lo cual es beneficioso para la producción a escala industrial .
Investigación Anticancerígena
Por último, los derivados de este compuesto se están investigando por sus propiedades anticancerígenas. Se están probando por su capacidad para inhibir el crecimiento y la proliferación de células cancerosas, lo que podría conducir a nuevos tratamientos para varios tipos de cáncer .
Direcciones Futuras
The future directions for the study of “3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the anti-inflammatory effects observed with similar compounds , this compound could be of interest in the development of new anti-inflammatory drugs.
Propiedades
IUPAC Name |
5-tert-butyl-2-pyridin-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-12(2,3)9-8-10(13)16(15-9)11-6-4-5-7-14-11/h4-8H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUULKYKPJKFSFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
862368-62-5 | |
| Record name | 3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Cyanophenyl)methanesulfonamido]acetic acid](/img/structure/B1517760.png)
![1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1517761.png)


![Methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate](/img/structure/B1517764.png)

![4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid](/img/structure/B1517770.png)
![2-[(2-methoxyethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B1517772.png)


![2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517778.png)

